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Compound of Interest

Compound Name: 4-Valerylphenol

Cat. No.: B1679879 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Valerylphenol

Introduction
4-Valerylphenol, also known as 4'-hydroxyvalerophenone, is an organic compound with the

molecular formula C₁₁H₁₄O₂.[1] As a member of the hydroxyketone family, it possesses a

phenol group and a pentanoyl (valeryl) group attached to a benzene ring in a para

configuration. This bifunctional nature makes it a valuable intermediate in the synthesis of

pharmaceuticals and liquid crystals.[1] Accurate and comprehensive characterization of such

molecules is paramount for ensuring purity, verifying identity, and understanding reactivity in

drug development and materials science.

This guide provides a detailed analysis of the expected spectroscopic signature of 4-
Valerylphenol using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures

and fundamental spectroscopic principles, we will establish a reliable analytical framework for

researchers working with this compound.

Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in the 4-
Valerylphenol molecule are systematically labeled as shown in the diagram below. This

convention will be used throughout the NMR and MS analyses.
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Caption: Labeled structure of 4-Valerylphenol.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of

hydrogen atoms in a molecule. The spectrum of 4-Valerylphenol is predicted to show distinct

signals for the phenolic proton, the aromatic protons, and the protons of the aliphatic valeryl

chain.

Interpretation and Causality
Aromatic Region (δ 6.9 - 8.0 ppm): The benzene ring is para-substituted with an electron-

donating hydroxyl group (-OH) and an electron-withdrawing acyl group (-C(O)R). The -OH

group increases electron density at the ortho (C2, C6) and para (C4) positions, causing the

attached protons (H2, H6) to be shielded and appear upfield. Conversely, the acyl group

deshields its ortho positions (C3, C5), shifting the attached protons (H3, H5) downfield. This

creates a characteristic AA'BB' system, which often appears as two distinct doublets.

H3/H5 Protons: These protons are ortho to the carbonyl group and will be the most

deshielded aromatic protons, expected to appear around δ 7.9 ppm.

H2/H6 Protons: These protons are ortho to the hydroxyl group and will be shielded,

appearing further upfield around δ 6.9 ppm.

Phenolic Proton (δ ~5-10 ppm): The chemical shift of the -OH proton is highly variable and

depends on solvent, concentration, and temperature due to hydrogen bonding. It typically

appears as a broad singlet and may exchange with D₂O.

Aliphatic Chain (δ 0.9 - 3.0 ppm):

H8 Protons (α-CH₂): The methylene group adjacent to the carbonyl (C8) is deshielded and

will appear as a triplet around δ 2.9 ppm.

H11 Protons (ω-CH₃): The terminal methyl group (C11) is the most shielded and will

appear as a triplet around δ 0.9 ppm.
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H9 and H10 Protons (β, γ-CH₂): The intermediate methylene groups will appear as

overlapping multiplets, likely a sextet for H9 and a sextet for H10, in the range of δ 1.3 -

1.7 ppm.

Predicted ¹H NMR Data Summary
Labeled Protons

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H11 ~ 0.9 Triplet (t) 3H

H10 ~ 1.4 Sextet 2H

H9 ~ 1.6 Sextet 2H

H8 ~ 2.9 Triplet (t) 2H

H2, H6 ~ 6.9 Doublet (d) 2H

H3, H5 ~ 7.9 Doublet (d) 2H

-OH 5 - 10 (variable) Broad Singlet (br s) 1H

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Valerylphenol in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is

used, typically with 16 to 64 scans to achieve an adequate signal-to-noise ratio.

Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum

and calibrate the chemical shift scale using the residual solvent peak or an internal standard

like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy
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Carbon-13 NMR provides information about the different carbon environments in the molecule.

Due to the molecule's symmetry, C2 is equivalent to C6, and C3 is equivalent to C5, resulting in

9 unique carbon signals instead of 11.

Interpretation and Causality
Carbonyl Carbon (C7): The C=O carbon is highly deshielded and will appear furthest

downfield, typically above δ 200 ppm.[2]

Aromatic Carbons (δ 115 - 165 ppm):

C1 (C-OH): This carbon, attached to the electronegative oxygen, will be significantly

deshielded, appearing around δ 162 ppm.[3]

C4 (C-C=O): The ipso-carbon attached to the valeryl group will be found around δ 130

ppm. Its exact shift is influenced by the carbonyl group.

C3/C5: These carbons, ortho to the carbonyl group, are deshielded and appear around δ

131 ppm.[3][4]

C2/C6: These carbons, ortho to the hydroxyl group, are shielded and appear upfield

around δ 115 ppm.[3]

Aliphatic Carbons (δ 13 - 40 ppm):

C8 (α-CH₂): The carbon adjacent to the carbonyl is deshielded, appearing around δ 38

ppm.

C11 (ω-CH₃): The terminal methyl carbon is the most shielded, appearing furthest upfield

around δ 14 ppm.

C9/C10: The remaining methylene carbons will appear in the region of δ 20-30 ppm.

Predicted ¹³C NMR Data Summary
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Labeled Carbon Predicted Chemical Shift (δ, ppm)

C7 (C=O) ~ 201.0

C1 ~ 162.0

C3, C5 ~ 131.5

C4 ~ 130.0

C2, C6 ~ 115.5

C8 ~ 38.5

C10 ~ 26.0

C9 ~ 22.5

C11 ~ 14.0

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup: Use the same spectrometer as for ¹H NMR.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of

scans (e.g., 1024 or more) compared to ¹H NMR.

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak

(e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation corresponding to molecular vibrations.

Interpretation and Causality
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O-H Stretch (3550 - 3200 cm⁻¹): The phenolic hydroxyl group will produce a strong and

characteristically broad absorption band in this region due to intermolecular hydrogen

bonding.[5][6]

C-H Aromatic Stretch (>3000 cm⁻¹): Weak to medium sharp peaks will appear just above

3000 cm⁻¹ corresponding to the C-H bonds on the benzene ring.

C-H Aliphatic Stretch (<3000 cm⁻¹): Medium to strong sharp peaks will appear just below

3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the C-H bonds of the valeryl chain.

C=O Carbonyl Stretch (1685 - 1665 cm⁻¹): A very strong, sharp absorption band is expected

for the aryl ketone carbonyl group. Conjugation with the benzene ring lowers the frequency

from a typical aliphatic ketone (~1715 cm⁻¹).[7]

C=C Aromatic Stretch (1600 - 1450 cm⁻¹): Several medium to strong sharp peaks will

appear in this region, characteristic of the benzene ring.

C-O Stretch (~1220 cm⁻¹): A strong peak corresponding to the stretching of the C-O bond of

the phenol group is expected.[5]

C-H Out-of-Plane Bending (~830 cm⁻¹): A strong peak in this region is indicative of 1,4-

(para) disubstitution on a benzene ring.[8]

Predicted IR Absorption Data
Functional Group
Vibration

Predicted Position (cm⁻¹) Intensity

Phenol O-H Stretch 3550 - 3200 Strong, Broad

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch 2960 - 2850 Strong

Ketone C=O Stretch ~ 1670 Strong, Sharp

Aromatic C=C Stretch 1600, 1510, 1450 Medium-Strong

Phenol C-O Stretch ~ 1220 Strong

para-substitution C-H Bend ~ 830 Strong
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Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (ATR): Place a small amount of solid 4-Valerylphenol powder directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Background Scan: Record a background spectrum of the empty ATR crystal to subtract

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Presentation: The data is typically presented as a plot of percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of molecular weight and structural features.

Electron Ionization (EI) is a common technique that causes extensive fragmentation.

Interpretation and Causality
The molecular formula of 4-Valerylphenol is C₁₁H₁₄O₂, giving it a molecular weight of 178.23

g/mol .[1]

Molecular Ion (M⁺˙): The parent ion peak is expected at m/z = 178.

Major Fragmentation Pathways:

Alpha-Cleavage (Benzylic Cleavage): The most favorable cleavage often occurs at the

bond between the carbonyl carbon and the adjacent carbon of the alkyl chain (C7-C8

bond). This results in the formation of a stable acylium ion.

Fragment: [HOC₆H₄CO]⁺

Expected m/z:121 (This is often the base peak for p-hydroxy-alkyl-phenones).[9][10]
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McLafferty Rearrangement: Ketones with a hydrogen atom on the gamma-carbon (C10)

can undergo this characteristic rearrangement. A six-membered transition state leads to

the cleavage of the Cα-Cβ bond (C8-C9) and the elimination of a neutral alkene (propene

in this case), generating a radical cation.

Fragment: [HOC₆H₄C(OH)=CH₂]⁺˙

Expected m/z:136

4-Valerylphenol
[M]+•

m/z = 178

Acylium Ion
[C7H5O2]+
m/z = 121

(Base Peak)

α-Cleavage
(- C4H9•)

McLafferty Fragment
[C8H8O2]+•
m/z = 136

McLafferty Rearrangement
(- C3H6)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-Valerylphenol in EI-MS.

Predicted Mass Spectrometry Data
m/z Value

Proposed Fragment
Identity

Significance

178 [C₁₁H₁₄O₂]⁺˙ (Molecular Ion) Parent Peak

136 [HOC₆H₄C(OH)=CH₂]⁺˙ McLafferty Rearrangement

121 [HOC₆H₄CO]⁺ α-Cleavage, Base Peak

93
[C₆H₅O]⁺ (Phenoxy radical

cation)
Loss of CO from m/z 121

Experimental Protocol: GC-MS
Sample Preparation: Prepare a dilute solution of 4-Valerylphenol (e.g., ~1 mg/mL) in a

volatile organic solvent like dichloromethane or ethyl acetate.
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Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

The sample is vaporized and separated from the solvent and any impurities on the GC

column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).

Analysis: The resulting charged fragments are separated by the mass analyzer (e.g., a

quadrupole) based on their m/z ratio and detected.

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Conclusion
The structural elucidation of 4-Valerylphenol is reliably achieved through a combination of

modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the

carbon-hydrogen framework, confirming the specific arrangement of the valeryl chain and the

para-substitution pattern on the aromatic ring. Infrared spectroscopy serves as a rapid and

definitive method to verify the presence of the key phenolic hydroxyl and ketone carbonyl

functional groups. Finally, mass spectrometry confirms the molecular weight and reveals

characteristic fragmentation patterns, such as the formation of the m/z 121 acylium ion, which

provides further structural validation. Together, these methods provide a comprehensive and

self-validating spectroscopic profile essential for the quality control and research applications of

4-Valerylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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